1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol
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Overview
Description
The compound “1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol” is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a phenylethanol group, which is a type of aromatic compound that often contributes to the odor or flavor of substances .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Piperidine derivatives are found in a wide range of pharmaceuticals and can have diverse mechanisms of action depending on their specific chemical structure and the biological targets they interact with .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some piperidine derivatives can be hazardous due to their reactivity or toxicity . Always refer to the Material Safety Data Sheet (MSDS) or similar safety documentation for specific safety information.
Future Directions
Piperidine derivatives are a significant area of research in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals . Future research may focus on developing new synthetic methods for these compounds, studying their biological activity, and designing new drugs based on these structures .
Properties
IUPAC Name |
(1-aminocyclopropyl)-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c18-17(8-9-17)16(21)19-10-6-14(7-11-19)15(20)12-13-4-2-1-3-5-13/h1-5,14-15,20H,6-12,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSBTWNANGKYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(CC2=CC=CC=C2)O)C(=O)C3(CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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